molecular formula C16H12N2O4S3 B1669317 N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide CAS No. 861123-84-4

N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

Cat. No. B1669317
M. Wt: 392.5 g/mol
InChI Key: YIUMXULORVBWLL-SPGDJUBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel potent and selective diacylglycerol kinase alpha (DGKalpha) inhibitor, attenuating cancer cell proliferation and simultaneously enhancing immune responses including anti-cancer immunity
CU-3 is a novel potent and selective diacylglycerol kinase alpha (DGKalpha) inhibitor, attenuating cancer cell proliferation and simultaneously enhancing immune responses including anti-cancer immunity.

Scientific Research Applications

Potential in Photodynamic Therapy

Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with a benzenesulfonamide derivative group containing Schiff base, showcasing high singlet oxygen quantum yield. This compound's photophysical and photochemical properties make it a promising candidate for Type II photosensitizers in treating cancer via photodynamic therapy. The study highlights its fluorescence properties, singlet oxygen quantum yield, and appropriate photodegradation quantum yield as significant for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Enzyme Inhibition Studies

Research by Mishra et al. (2016) on N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives explored their inhibition potential against human carbonic anhydrase isoenzymes. The study found that while most compounds showed weak inhibition, some demonstrated modest inhibitory potency, suggesting a path for further development of selective inhibitors incorporating secondary sulfonamide functionalities (Mishra et al., 2016).

Anti-inflammatory Potential

Bari and Firake (2016) synthesized thiazolidinone derivatives bearing benzenesulfonamide to explore their COX-2 inhibitory and anti-inflammatory activities. The study identified compounds with pronounced COX-2 percentage inhibition, suggesting that certain structural features contribute to selective COX-2 inhibition over celecoxib. Molecular docking studies supported these findings, with some compounds showing compliance with Lipinski's rule of five (Bari & Firake, 2016).

properties

IUPAC Name

N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S3/c19-15-14(10-4-6-12-7-5-11-22-12)24-16(23)18(15)17-25(20,21)13-8-2-1-3-9-13/h1-11,17H/b6-4+,14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUMXULORVBWLL-SPGDJUBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC=CC3=CC=CO3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
Reactant of Route 2
N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
Reactant of Route 3
N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
Reactant of Route 4
N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
Reactant of Route 5
N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
Reactant of Route 6
N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

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